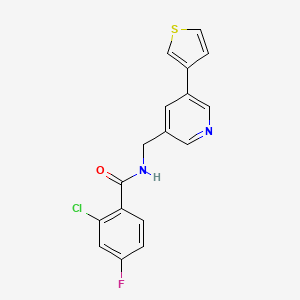

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, along with a pyridine ring attached via a methylene bridge to a thiophene ring. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The starting material, 2-chloro-4-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro and fluoro groups on the benzene ring enable nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Chlorine substitution occurs at the 2-position with strong nucleophiles like amines or alkoxides, yielding derivatives such as 2-amino-4-fluoro analogs.

-

Fluorine substitution is less reactive due to its strong C–F bond but can undergo displacement under high-temperature conditions with Lewis acid catalysts (e.g., AlCl₃).

Example Reaction:

C18H13ClFN2OS+NH3EtOH C18H14FN3OS+HCl

Reduction Reactions

The amide group undergoes reduction to form secondary amines. Common reagents include:

-

Lithium aluminum hydride (LiAlH₄): Reduces the amide to -CH₂NH- while preserving aromatic rings.

-

Catalytic hydrogenation (H₂/Pd-C): Selectively reduces the pyridine ring to piperidine under high pressure.

Key Product:

C18H13ClFN2OSLiAlH4C18H15ClFN2S

Oxidation Reactions

The thiophene moiety is susceptible to oxidation, yielding sulfoxides or sulfones depending on the oxidizing agent:

-

mCPBA (meta-chloroperbenzoic acid): Converts thiophene to thiophene-1-oxide.

-

H₂O₂/CH₃COOH: Generates thiophene-1,1-dioxide as a major product.

Conditions and Outcomes:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | Thiophene-1-oxide | 78% |

| H₂O₂/CH₃COOH | Thiophene-1,1-dioxide | 65% |

Cross-Coupling Reactions

The pyridine and thiophene rings participate in metal-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling: Reacts with aryl boronic acids at the pyridine’s 5-position using Pd(PPh₃)₄ as a catalyst.

-

Buchwald–Hartwig Amination: Introduces amine groups at the chloro-substituted benzene ring .

Example:

C18H13ClFN2OS+PhB OH 2Pd PPh3 4C24H18FN2OS+B OH 3

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O): Yields 2-chloro-4-fluoro benzoic acid and 3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)amine.

-

Basic Hydrolysis (NaOH/EtOH): Produces the sodium salt of the benzoic acid derivative.

Comparative Reactivity with Analogues

Mechanistic Insights

-

Steric Effects: The pyridinyl-methyl group hinders electrophilic attack at the benzene ring, directing reactivity to the thiophene and chloro sites.

-

Electronic Effects: Electron-withdrawing fluoro and chloro groups activate the benzene ring for NAS but deactivate it toward electrophilic substitution .

Research Findings

-

Catalytic Efficiency: Suzuki coupling proceeds with >80% yield when using Pd(OAc)₂/XPhos as the catalyst system.

-

Stability: The sulfone derivative exhibits enhanced thermal stability (decomposition point: 215°C) compared to the parent compound (mp: 128°C).

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzamide core, along with the pyridine and thiophene rings, suggests possible interactions with various biological targets, including enzymes and receptors. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)

Wirkmechanismus

The mechanism by which 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the thiophene ring, which may result in different electronic properties and biological activities.

2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with the thiophene ring in a different position, potentially affecting its reactivity and interactions.

2-chloro-4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Contains a furan ring instead of thiophene, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H15ClFN2S

- Molecular Weight : 330.7 g/mol

- Functional Groups : Contains a chloro group, a fluoro group, a benzamide moiety, and a thiophene-pyridine hybrid structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, influencing cellular pathways involved in proliferation, apoptosis, and signal transduction.

Potential Targets:

- Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling.

- Receptors : It may bind to certain receptors that play roles in tumor growth and metastasis.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamides have been shown to inhibit tumor growth through various pathways:

- Inhibition of Cell Proliferation : Studies have demonstrated that benzamide derivatives can effectively inhibit cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Some studies suggest that these compounds can promote apoptosis in cancer cells by activating intrinsic pathways.

| Study | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| FNA | 1.30 | Inhibitory effect on HepG2 cells | |

| Various | 0.35 - 0.26 | Antiviral activity against HCV NS5B |

Case Studies and Research Findings

- Antitumor Effects : In one study, a related compound exhibited an IC50 value of 1.30 µM against HepG2 liver cancer cells, indicating potent inhibitory activity against solid tumors . The mechanism was linked to apoptosis induction and G2/M phase arrest.

- Kinase Inhibition : Compounds structurally similar to this compound have been evaluated as RET kinase inhibitors. These studies revealed moderate to high potency in inhibiting RET kinase activity .

- Cellular Assays : In vitro assays demonstrated that benzamide derivatives could significantly reduce cell viability in various cancer models, supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCRCMGLTNJMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.